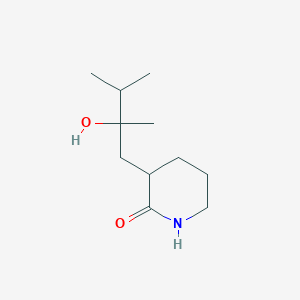
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group and a dimethylbutyl group attached to the piperidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidin-2-one with 2-hydroxy-2,3-dimethylbutyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-2,3-dimethylbutyl)piperidin-2-one.
Reduction: Formation of 3-(2-hydroxy-2,3-dimethylbutyl)piperidine.
Substitution: Formation of 3-(2-chloro-2,3-dimethylbutyl)piperidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidinone ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one
- 3-[(2-hydroxy-2,3-dimethylbutyl)amino]piperidin-2-one
- 3-(2-hydroxy-2,3-dimethylbutyl)piperidine
Uniqueness
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a dimethylbutyl group on the piperidinone ring differentiates it from other piperidine derivatives, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-8(2)11(3,14)7-9-5-4-6-12-10(9)13/h8-9,14H,4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
LXNGVOCAYCIKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CC1CCCNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




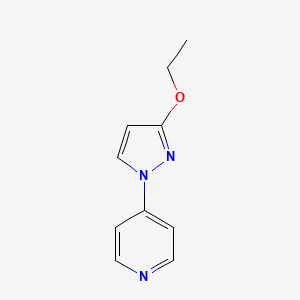
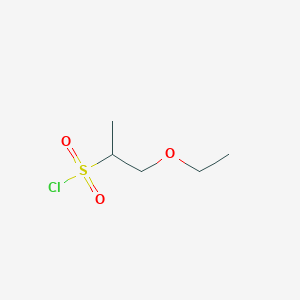

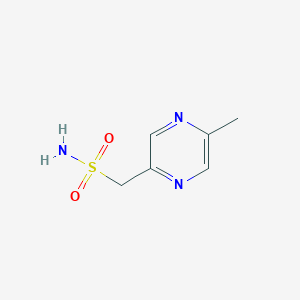

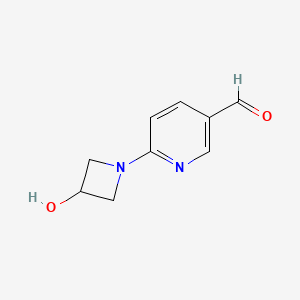





![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
